N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-[(3-aminophenyl)sulfonylamino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-8(14)12-5-6-13-17(15,16)10-4-2-3-9(11)7-10/h2-4,7,13H,5-6,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKPXPHFNAFEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNS(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide, also known as this compound hydrochloride, is a synthetic compound with notable applications in medicinal chemistry and biochemical research. Its structure comprises an acetamide group linked to an ethyl chain, which is further connected to a sulfonamide-substituted benzene ring. This compound exhibits significant biological activity, particularly through its interactions with various biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates due to the presence of the sulfonamide group. This allows it to bind effectively to enzyme active sites or receptor proteins, potentially inhibiting enzyme activity or modulating receptor functions. The acetamide and ethyl groups enhance its binding affinity and specificity, making it a valuable candidate for further research and development in therapeutic applications.
Medicinal Chemistry
This compound has been investigated for its potential as a drug candidate due to its structural resemblance to known pharmacophores. It has shown promise in targeting various disease models, particularly in the fields of infection control and inflammation management. The acetamide moiety is prevalent in many clinical drugs due to its therapeutic potential against a range of ailments, including infections and pain relief .
Biochemical Research
In biochemical studies, this compound serves as a probe for investigating enzyme interactions and protein binding dynamics. Its unique structural features allow researchers to explore its effects on various enzymatic pathways, contributing valuable insights into enzyme kinetics and inhibition mechanisms .
Industrial Applications
Beyond medicinal uses, this compound is utilized in the development of specialty chemicals and materials. Its ability to serve as a building block in synthesizing more complex molecules makes it significant in industrial chemistry.
Comparative Analysis with Similar Compounds
The following table summarizes key analogs of this compound, highlighting their structural differences and notable biological activities:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-[2-(4-aminobenzenesulfonamido)ethyl]acetamide hydrochloride | Para substitution | Similar antimicrobial properties |
| N-[2-(3-aminobenzenesulfonamido)ethyl]propionamide hydrochloride | Propionamide group | Potentially different binding affinity |
The unique substitution pattern of this compound contributes significantly to its distinct biological activity compared to these analogs.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of acetamide-sulfonamide scaffolds in inhibiting urease activity, which is crucial for treating certain infections. For instance, derivatives of this compound were screened for their urease inhibition capabilities, revealing promising results that suggest its potential as an effective therapeutic agent against urease-producing pathogens .
Additionally, research has shown that compounds containing the acetamide moiety exhibit diverse biological activities such as anti-inflammatory effects, antibacterial properties, and analgesic effects. These findings underscore the compound's versatility in medicinal applications .
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound's structural similarity to known pharmacophores positions it as a potential drug candidate. It has been investigated for its efficacy against various diseases, including infections and inflammatory conditions. Its mechanism of action often involves the inhibition of specific enzymes or modulation of receptor functions, making it a valuable scaffold for drug design .
- Therapeutic Potential : Research indicates that derivatives of sulfonamide compounds can exhibit antimicrobial properties and are being explored as urease inhibitors, which could have implications in treating conditions like urinary tract infections .
Biochemical Research
- Enzyme Interaction Studies : N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide serves as a probe in studying enzyme interactions and protein binding dynamics. Its ability to mimic natural substrates allows it to bind to enzyme active sites, thus providing insights into enzyme kinetics and mechanisms .
- Antiviral Activity : Some studies suggest that compounds with similar structures may inhibit viral enzymes such as HIV-1 reverse transcriptase, indicating potential applications in antiviral drug development.
Industrial Applications
- Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and materials. Its unique functional groups can be exploited in developing polymers, coatings, and other industrial products.
Case Studies and Research Findings
- Urease Inhibition : Recent studies have focused on developing urease inhibitors from sulfonamide derivatives. These compounds have shown promising results in inhibiting urease activity, which is crucial for bacterial growth in urinary tract infections .
- Antiviral Studies : Research has demonstrated that certain analogs exhibit significant inhibition against viral polymerases, suggesting their potential role as antiviral agents. For instance, compounds structurally related to this compound have been tested for their efficacy against HIV-1 reverse transcriptase.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Structural and Functional Group Differences
*Hydrochloride form.
Key Observations:
- Sulfonamide vs. Amine Linkers: The primary compound’s sulfonamido group distinguishes it from simpler anilinoacetamides (e.g., N-(3-aminophenyl)acetamide) .
- Substituent Position: The 3-aminophenyl group in the main compound contrasts with the 2-nitrophenyl group in ’s analog, which may reduce electron-withdrawing effects and alter reactivity .
- Complexity: Derivatives like N-{2-[(3-Hydroxymethylphenyl)amino]ethyl}acetamide and ’s pyridinylmethyl-sulfonamido compound exhibit higher structural complexity, influencing receptor binding and solubility.
Critical Insights:
- Antibacterial Activity : The indole-containing analog () demonstrates direct antimicrobial effects, whereas sulfonamides like the main compound may target bacterial folate synthesis .
- Receptor Binding : ’s ligands show how substituents like hydroxymethyl or methoxy groups enhance metabolic stability and receptor affinity .
Preparation Methods
Starting Materials and Key Intermediates
- 3-Aminobenzenesulfonyl chloride is commonly used as the sulfonylating agent to introduce the sulfonamide group.
- 2-Aminoethylacetamide or related ethylenediamine derivatives serve as nucleophilic amine components for coupling.
- Carbodiimide reagents or other coupling agents facilitate amide bond formation.
- Protecting groups may be employed to selectively mask amino or sulfonamide groups during synthesis.
General Synthetic Route
The preparation of N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide generally follows a multi-step sequence:
Step 1: Sulfonamide Formation
- React 3-aminobenzenesulfonyl chloride with 2-aminoethylacetamide under controlled conditions to form the sulfonamide linkage.
- The reaction is typically conducted in an inert solvent such as dichloromethane or dimethylformamide (DMF) at low temperatures (0–5°C) to minimize side reactions.
- A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated and to promote nucleophilic substitution.
Step 2: Amide Bond Formation (if starting from acid precursors)
- When starting from 3-aminobenzenesulfonic acid derivatives, activation of the carboxyl group is performed using carbonyldiimidazole (CDI) or other coupling reagents.
- The activated intermediate reacts with 2-aminoethylacetamide to yield the target amide.
Step 3: Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques such as column chromatography.
- Structural confirmation is achieved using spectroscopic methods including ^1H NMR, ^13C NMR, and elemental analysis.
Detailed Synthetic Example from Literature
A representative synthesis adapted from literature procedures (similar to those used for related aminobenzenesulfonamide derivatives) is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Aminobenzenesulfonyl chloride, 2-aminoethylacetamide, triethylamine, dichloromethane, 0–5°C | Formation of sulfonamide via nucleophilic substitution of sulfonyl chloride by amine. |
| 2 | Stirring at room temperature for several hours | Completion of reaction monitored by TLC or HPLC. |
| 3 | Workup: aqueous extraction, drying over MgSO4 | Removal of inorganic salts and drying of organic phase. |
| 4 | Purification by recrystallization or silica gel column chromatography | Isolation of pure this compound. |
| 5 | Characterization by NMR (^1H, ^13C), IR, MS | Confirmation of product identity and purity. |
Alternative Synthetic Routes
- Reductive Amination Approach: Starting from 3-nitrobenzenesulfonyl chloride, reduction to the corresponding amine followed by coupling with acetamide derivatives can be employed.
- Use of Protected Amines: Protecting the amine group on the benzene ring (e.g., as a Boc or Fmoc derivative) prior to sulfonylation improves selectivity and yield.
- Solid-Phase Synthesis: For combinatorial or medicinal chemistry applications, solid-phase synthesis techniques can be adapted for rapid assembly of sulfonamide-amide hybrids.
Analytical Data and Yields
Reported yields for sulfonamide formation reactions typically range from 60% to 85%, depending on reaction conditions and purification methods.
| Parameter | Typical Value |
|---|---|
| Reaction temperature | 0–25 °C |
| Reaction time | 2–12 hours |
| Solvent | Dichloromethane, DMF, or ethanol |
| Base | Triethylamine or pyridine |
| Yield | 60–85% |
| Purity | >95% (by HPLC or NMR) |
| Characterization | ^1H NMR, ^13C NMR, IR, MS |
Research Findings and Optimization Notes
- Base Selection: Triethylamine is preferred for its solubility and mild basicity, minimizing side reactions.
- Temperature Control: Low temperature during sulfonylation reduces hydrolysis of sulfonyl chloride and side reactions.
- Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilicity of amines but require careful removal post-reaction.
- Coupling Reagents: Carbonyldiimidazole (CDI) is effective for activating carboxylic acids when preparing amide intermediates.
- Purification: Silica gel chromatography is effective, but recrystallization from ethanol or ethyl acetate can yield analytically pure compounds.
- Scale-Up Considerations: Reaction exothermicity and HCl gas evolution require adequate ventilation and temperature monitoring.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct sulfonylation | 3-Aminobenzenesulfonyl chloride, 2-aminoethylacetamide, base | 0–5 °C, dichloromethane, 2–12 h | Straightforward, high yield | Requires sulfonyl chloride |
| Amide coupling via CDI | 3-Aminobenzenesulfonic acid, CDI, 2-aminoethylacetamide | 0 °C to RT, DMF, several hours | Avoids sulfonyl chloride handling | Longer reaction time |
| Reductive amination | Nitro precursor, SnCl2/HCl, amide | Acidic reduction, then coupling | Useful if nitro precursors available | Multi-step, sensitive reagents |
| Solid-phase synthesis | Resin-bound amine, sulfonyl chloride | Room temperature, automated | High throughput | Requires specialized equipment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
